molecular formula C19H30O2 B12574258 4-Dodecyl-2-hydroxybenzaldehyde CAS No. 260563-16-4

4-Dodecyl-2-hydroxybenzaldehyde

Cat. No.: B12574258
CAS No.: 260563-16-4
M. Wt: 290.4 g/mol
InChI Key: IMLWJBZEFFYHCR-UHFFFAOYSA-N
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Description

4-Dodecyl-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C19H30O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a dodecyl group (a twelve-carbon alkyl chain) and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dodecyl-2-hydroxybenzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with a dodecyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Dodecyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products:

    Oxidation: 4-Dodecyl-2-hydroxybenzoic acid.

    Reduction: 4-Dodecyl-2-hydroxybenzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

4-Dodecyl-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the formulation of specialty chemicals, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 4-Dodecyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential activity in modulating oxidative stress and inflammation.

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the dodecyl group, making it less hydrophobic.

    2-Hydroxybenzaldehyde: Similar structure but without the long alkyl chain.

    4-Dodecylbenzaldehyde: Lacks the hydroxyl group, affecting its reactivity and solubility.

Uniqueness: 4-Dodecyl-2-hydroxybenzaldehyde is unique due to the presence of both a long hydrophobic alkyl chain and a polar hydroxyl group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.

Properties

CAS No.

260563-16-4

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

4-dodecyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18(16-20)19(21)15-17/h13-16,21H,2-12H2,1H3

InChI Key

IMLWJBZEFFYHCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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